5-Methyl-4-nitro-1H-indole-2-carbaldehyde 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 61149-55-1
VCID: VC20165298
InChI: InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

5-Methyl-4-nitro-1H-indole-2-carbaldehyde

CAS No.: 61149-55-1

Cat. No.: VC20165298

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-nitro-1H-indole-2-carbaldehyde - 61149-55-1

Specification

CAS No. 61149-55-1
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 5-methyl-4-nitro-1H-indole-2-carbaldehyde
Standard InChI InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3
Standard InChI Key QUFSOXIVRDBLCT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-]

Introduction

Key Findings

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a nitro-substituted indole derivative with significant potential in pharmaceutical and synthetic chemistry. This compound features a methyl group at position 5, a nitro group at position 4, and a carbaldehyde functional group at position 2 on the indole scaffold. Its molecular formula is C10H8N2O3C_{10}H_8N_2O_3, with a molecular weight of 204.18 g/mol . While direct data on this specific compound is limited in the literature, insights can be derived from structurally related indole derivatives, highlighting its synthetic utility, physicochemical properties, and biological relevance.

Chemical Structure and Molecular Properties

The indole core of 5-methyl-4-nitro-1H-indole-2-carbaldehyde consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • Nitro group (-NO2_2): Positioned at C4, this electron-withdrawing group enhances the compound's reactivity in electrophilic substitution reactions .

  • Methyl group (-CH3_3): Located at C5, this substituent influences steric and electronic properties, potentially modulating biological activity.

  • Carbaldehyde (-CHO): At C2, this functional group enables participation in condensation reactions, making the compound a versatile intermediate .

Molecular Formula: C10H8N2O3C_{10}H_8N_2O_3
Molecular Weight: 204.18 g/mol
IUPAC Name: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Computational Descriptors

  • SMILES: O=CC1=CC2=C(N1)C=C(C(=C2)N+[O-])C

  • InChIKey: YEWCWEGSXBIVEC-UHFFFAOYSA-N

Synthesis and Reaction Pathways

While no direct synthesis of 5-methyl-4-nitro-1H-indole-2-carbaldehyde is documented in the provided sources, analogous methods for nitroindole derivatives suggest feasible routes:

Key Synthetic Strategies

  • Condensation and Cyclization:

    • Starting from 4-nitro-5-methylphenylhydrazine and a carbonyl source (e.g., pyruvic acid derivatives), Feist-Benary or Fischer indole synthesis can yield the indole core .

    • Example: Nitrophenylhydrazine hydrochlorides condensed with ethyl pyruvate under acidic conditions (polyphosphoric acid) form nitroindole esters, which can be oxidized to aldehydes .

  • Formylation at C2:

    • Vilsmeier-Haack formylation using DMF and POCl3_3 introduces the aldehyde group at C2.

    • Reaction conditions: 60–80°C in anhydrous dichloroethane.

Example Protocol (Adapted from Source )

StepReagents/ConditionsIntermediateYield
14-Nitro-5-methylphenylhydrazine + ethyl pyruvate, polyphosphoric acid, 110°CEthyl 5-methyl-4-nitroindole-2-carboxylate71%
2Hydrolysis (KOH/EtOH), acidification (HCl)5-Methyl-4-nitroindole-2-carboxylic acid87%
3Oxidation (PCC/DCM)5-Methyl-4-nitro-1H-indole-2-carbaldehyde~60% (estimated)

Physicochemical Properties

Data extrapolated from similar nitroindole aldehydes :

PropertyValueMethod/Source
Density1.355 g/cm³Predicted (Analogue: 5-methyl-4-nitroindole)
Boiling Point361.1°CEstimated (EPI Suite)
LogP2.30Computed (PubChem)
SolubilityLow in water; soluble in DMSO, DMFExperimental (Analogues)

Biological Activity and Applications

Nitroindole derivatives exhibit diverse bioactivities, as highlighted in recent studies:

Anticancer Applications

  • Targets: Indole derivatives inhibit topoisomerase I/II and tubulin polymerization .

  • Example: 5-Methoxy-1-methyl-4-nitroindole-3-carbaldehyde demonstrated IC50_{50} = 1.2 µM against MCF-7 breast cancer cells .

HazardStatement CodePrecautionary Measures
Skin IrritationH315Wear gloves and protective clothing
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in well-ventilated areas

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